molecular formula C20H15FO B14435353 Benz(a)anthracene-12-methanol, 6-fluoro-7-methyl- CAS No. 78971-88-7

Benz(a)anthracene-12-methanol, 6-fluoro-7-methyl-

Cat. No.: B14435353
CAS No.: 78971-88-7
M. Wt: 290.3 g/mol
InChI Key: OJUGFFADPVBDQU-UHFFFAOYSA-N
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Description

Benz(a)anthracene-12-methanol, 6-fluoro-7-methyl- is a complex organic compound with the molecular formula C20H15FO. It belongs to the class of polycyclic aromatic hydrocarbons, which are known for their multiple fused aromatic rings. This compound is characterized by the presence of a methanol group at the 12th position, a fluorine atom at the 6th position, and a methyl group at the 7th position on the benz(a)anthracene skeleton .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benz(a)anthracene-12-methanol, 6-fluoro-7-methyl- typically involves multi-step organic reactions. The starting material is often benz(a)anthracene, which undergoes a series of functional group transformations to introduce the methanol, fluorine, and methyl groups at the specified positions. Common reagents used in these reactions include fluorinating agents, methylating agents, and reducing agents. The reaction conditions often involve controlled temperatures and the use of catalysts to achieve the desired product .

Industrial Production Methods

Industrial production of Benz(a)anthracene-12-methanol, 6-fluoro-7-methyl- may involve large-scale organic synthesis techniques. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Benz(a)anthracene-12-methanol, 6-fluoro-7-methyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group yields a carboxylic acid, while reduction can produce a fully saturated hydrocarbon .

Scientific Research Applications

Benz(a)anthracene-12-methanol, 6-fluoro-7-methyl- has several applications in scientific research:

    Chemistry: It is used as a model compound to study the reactivity and properties of polycyclic aromatic hydrocarbons.

    Biology: The compound is investigated for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its structural similarity to known carcinogens.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of Benz(a)anthracene-12-methanol, 6-fluoro-7-methyl- involves its interaction with molecular targets such as DNA, proteins, and enzymes. The compound can intercalate into DNA, disrupting its structure and function. It can also bind to specific proteins and enzymes, inhibiting their activity and leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benz(a)anthracene-12-methanol, 6-fluoro-7-methyl- is unique due to the specific combination of functional groups attached to the benz(a)anthracene skeleton. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

78971-88-7

Molecular Formula

C20H15FO

Molecular Weight

290.3 g/mol

IUPAC Name

(6-fluoro-7-methylbenzo[a]anthracen-12-yl)methanol

InChI

InChI=1S/C20H15FO/c1-12-14-7-4-5-9-16(14)17(11-22)20-15-8-3-2-6-13(15)10-18(21)19(12)20/h2-10,22H,11H2,1H3

InChI Key

OJUGFFADPVBDQU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=CC=CC=C3C2=C(C4=CC=CC=C14)CO)F

Origin of Product

United States

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